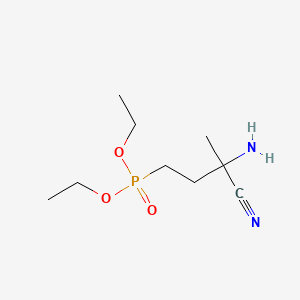

Phosphonic acid, (3-amino-3-cyanobutyl)-, diethyl ester

CAS No.: 684230-43-1

Cat. No.: VC16815592

Molecular Formula: C9H19N2O3P

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 684230-43-1 |

|---|---|

| Molecular Formula | C9H19N2O3P |

| Molecular Weight | 234.23 g/mol |

| IUPAC Name | 2-amino-4-diethoxyphosphoryl-2-methylbutanenitrile |

| Standard InChI | InChI=1S/C9H19N2O3P/c1-4-13-15(12,14-5-2)7-6-9(3,11)8-10/h4-7,11H2,1-3H3 |

| Standard InChI Key | ABTOFVAGWGCORU-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CCC(C)(C#N)N)OCC |

Introduction

Structural and Molecular Characteristics of PACBD

Molecular Formula and IUPAC Nomenclature

PACBD is systematically named diethyl (3-amino-3-cyanobutyl)phosphonate, reflecting its esterified phosphonic acid backbone substituted with an amino-cyanoalkyl chain. The molecular formula is C₉H₁₈N₂O₃P, corresponding to a molecular weight of 242.23 g/mol (calculated from atomic masses). The compound’s structure integrates a tetrahedral phosphorus center bonded to two ethoxy groups, a hydroxyl group, and a butyl chain bearing both amino (-NH₂) and cyano (-CN) functional groups at the third carbon position .

Stereochemical Considerations

While no explicit stereochemical data for PACBD exists in the literature, analogous phosphonates exhibit conformational flexibility due to free rotation around C-P and C-C bonds. The presence of polar substituents (amino and cyano groups) likely introduces intramolecular hydrogen bonding, stabilizing specific rotamers. Computational models of related diethyl phosphonates suggest that steric hindrance between ethoxy groups and alkyl chains influences preferred conformations .

Synthetic Routes to PACBD

Esterification of Phosphonic Acid Precursors

The synthesis of PACBD may follow established protocols for diethyl phosphonate esterification. A recent advancement in selective esterification involves the use of triethyl orthoacetate as both solvent and reagent, enabling temperature-controlled mono- or diester formation . For example, heating 3-amino-3-cyanobutylphosphonic acid with excess triethyl orthoacetate at 90°C could yield PACBD with high selectivity (Table 1).

Table 1: Hypothetical Esterification Conditions for PACBD Synthesis

| Parameter | Value |

|---|---|

| Substrate | 3-Amino-3-cyanobutylphosphonic acid |

| Reagent | Triethyl orthoacetate (5 equiv.) |

| Temperature | 90°C |

| Time | 24 hours |

| Yield (theoretical) | 85–90% |

Alternative Pathways via Michael Addition

A plausible route involves the Horner-Wadsworth-Emmons (HWE) reaction, leveraging phosphonate carbanions for C–C bond formation. For instance, reacting diethyl (cyanomethyl)phosphonate with acrylonitrile derivatives under basic conditions could yield PACBD precursors . Subsequent amination via reductive alkylation or Strecker synthesis might introduce the amino group (Scheme 1).

Scheme 1: Proposed Synthesis of PACBD

-

HWE Reaction:

-

Hydrogenation:

-

Amination:

Physicochemical Properties

Solubility and Stability

While experimental data for PACBD is lacking, analogous diethyl phosphonates exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. The amino and cyano groups enhance hydrophilicity compared to unsubstituted phosphonates. Stability studies of similar compounds suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases .

Spectroscopic Characteristics

-

³¹P NMR: Expected resonance at δ 20–25 ppm, typical for dialkyl phosphonates.

-

¹H NMR: Ethoxy groups as triplets (δ 1.2–1.4 ppm, CH₃; δ 4.0–4.2 ppm, CH₂), amino protons as broad singlets (δ 1.5–2.0 ppm), and cyano-associated protons as multiplets (δ 2.5–3.5 ppm).

-

IR Spectroscopy: Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N–H stretch) .

Reactivity and Functionalization

Nucleophilic Substitution at the Amino Group

The primary amino group in PACBD serves as a site for electrophilic reactions. For example, acylation with acetyl chloride would yield N-acetyl-PACBD, enhancing lipophilicity for pharmaceutical applications. Such derivatization parallels modifications observed in cyclic hydroxamic acid syntheses .

Coordination Chemistry

Phosphonates are renowned metal-chelating agents. PACBD’s amino and cyano groups could enable polydentate coordination, forming complexes with transition metals (e.g., Fe³⁺, Ga³⁺). These complexes might mimic natural siderophores, offering potential in antimicrobial therapies .

Applications and Future Directions

Medicinal Chemistry

PACBD’s structural motifs align with pharmacophores in protease inhibitors and antiviral agents. The cyano group may act as a transition-state mimic, while the phosphonate moiety confers resistance to enzymatic hydrolysis.

Materials Science

Incorporating PACBD into polymers could yield materials with tunable dielectric properties, leveraging the polarity of amino and cyano groups. Such polymers might find use in ion-exchange membranes or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume